![molecular formula C8H11N3O B2476270 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide CAS No. 2097900-66-6](/img/structure/B2476270.png)
2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide
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Overview
Description
The compound “2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” is similar to the one you’re asking about . It’s a pyrazole-containing compound, which are known to play an important role in the development of heterocyclic agrochemicals .
Molecular Structure Analysis
The InChI code for a similar compound, “2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid”, is1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)
. This provides a representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Characterization
- A study by McLaughlin et al. (2016) identified and characterized a compound similar to 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide, highlighting the importance of accurate identification in research chemicals and the potential for mislabeling (McLaughlin et al., 2016).
- Martins et al. (2002) reported the synthesis of related compounds, emphasizing the versatility of the pyrazole moiety in chemical synthesis (Martins et al., 2002).
Potential Biological Activities
- Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and investigated their antiproliferative effects on cancer cells, indicating the potential therapeutic applications of related compounds (Lu et al., 2014).
- Yoshida et al. (2005) designed and synthesized benzothiazole derivatives based on a structure related to this compound, demonstrating significant antitumor effects (Yoshida et al., 2005).
Structural Analysis
- Bondarenko et al. (2015) explored the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, providing insight into the structural behavior of related pyrazole compounds (Bondarenko et al., 2015).
- Hu et al. (2011) conducted microwave-assisted synthesis of tetrazolyl pyrazole amides, showcasing the rapid and efficient methods for synthesizing structurally similar compounds (Hu et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging , making the activation of NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .
Mode of Action
This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound was identified as a potent NAMPT activator through the optimization of novel urea-containing derivatives .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the rate of NAD+ production, which is crucial for various biological processes including metabolism and aging . The increase in NAD+ levels can have downstream effects on these processes, potentially offering therapeutic benefits for a range of diseases.
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by its lipophilicity and its interaction with cytochrome P450 enzymes .
Result of Action
The activation of NAMPT by this compound leads to an increase in NAD+ production . This can have various molecular and cellular effects, given the pivotal role of NAD+ in many biological processes . .
properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7(2-3-10-11)5-4-6(5)8(9)12/h2-3,5-6H,4H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYSJRZMTYUVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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